2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Description
2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a pyridine ring substituted with a trifluoromethyl group
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-2-8(13-3-6)15-5-7(4-14-15)16(17)18/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPCJUFGUKWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-nitro-1H-pyrazole with 5-(trifluoromethyl)pyridine under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the position ortho to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a trifluoromethyl group.
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Biological Activity
2-(4-Nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.
The molecular formula of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is , with a molecular weight of approximately 236.14 g/mol. The compound features a pyridine ring substituted with a nitro pyrazole and a trifluoromethyl group, contributing to its unique biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine. Research indicates that compounds containing the pyrazole moiety exhibit antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancer cells. For instance, one study reported that derivatives with similar structures demonstrated EC50 values ranging from 0.025 μM to 0.177 μM against specific cancer types .
| Cell Line | EC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast) | 0.025 | High antiproliferative activity |
| A549 (Lung) | 0.064 | Moderate activity |
| HCT116 (Colorectal) | 0.090 | Moderate activity |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Pyrazole derivatives have been evaluated for their antibacterial and antifungal properties, exhibiting varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial efficacy .
The biological activity of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is believed to stem from its ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have been shown to target ATP-dependent pathways in cancer cells, leading to apoptosis and reduced tumor growth .
Case Studies
- Anticancer Efficacy : A study investigating the effects of various pyrazole derivatives on cancer cell lines found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds in reducing tumor size in murine models .
- Antimicrobial Testing : In another investigation, 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine was tested against a panel of bacterial strains. Results indicated that this compound inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine, and how can purity be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or cross-coupling reactions. For example, sulfinate salts (e.g., sodium heteroaryl sulfinates) can undergo desulfinative cross-coupling with halogenated precursors under transition-metal-free conditions, yielding trifluoromethylpyridine derivatives. Silica gel column chromatography (eluting with petroleum ether/ethyl acetate, 20:1) is effective for purification, achieving yields >75% and purity >97% . Optimization includes controlling reaction temperature (typically 80–100°C) and stoichiometric ratios of reagents. Purity is verified via NMR (¹H, ¹³C, ¹⁹F) and HPLC.
Q. How is the structural characterization of this compound performed, and what techniques are critical for confirming its identity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies aromatic protons and nitro/pyrazole substituents (δ 8.5–9.5 ppm for pyridine; δ 8.0–8.5 ppm for nitro groups). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C–N bond ~1.34 Å in pyrazole rings) and packing interactions. SHELX software (e.g., SHELXL-2018) refines structures using least-squares methods (R-factor <0.07) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~317.05 for C₉H₆F₃N₅O₂).
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?
Methodological Answer: Discrepancies between experimental (X-ray) and computational (DFT) data may arise from crystal packing effects or thermal motion. To resolve this:
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing bond distortions .
- Refine data with SHELXL by adjusting displacement parameters (U<sup>ij</sup>) and applying restraints for disordered regions .
- Compare with analogous structures (e.g., 2-azetidinyl derivatives) to identify trends in trifluoromethyl group geometry .
Q. What strategies optimize Pd-catalyzed C–H functionalization of 2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine for generating derivatives?
Methodological Answer: Key considerations:
- Ligand Design : Bulky phosphine ligands (e.g., XPhos) enhance regioselectivity at the pyridine C-3 position by reducing steric hindrance from the trifluoromethyl group .
- Solvent/Additive Screening : Polar aprotic solvents (DMF, DMSO) improve catalyst stability. Silver additives (Ag₂CO₃) scavenge halides, accelerating oxidative addition .
- Substrate Scope : Test electron-deficient aryl halides (e.g., 4-cyanophenyl iodide) for coupling efficiency. Monitor yields via LC-MS and TLC.
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Methodological Answer: The –CF₃ group is meta-directing and deactivates the pyridine ring, slowing SNAr. To enhance reactivity:
- Employ high-temperature conditions (120–150°C) in DMF or NMP to overcome electronic deactivation .
- Use strong nucleophiles (e.g., KOtBu-activated amines) to attack the C-2 position adjacent to the pyrazole ring.
- Compare kinetic data with non-fluorinated analogs (e.g., –CH₃ vs. –CF₃) to quantify rate differences (typically 10–100x slower for –CF₃) .
Q. What analytical methods are suitable for detecting degradation products under varying pH conditions?
Methodological Answer:
- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Major degradation pathways include nitro-group reduction (→ amine) or pyrazole ring hydrolysis .
- Quantitative NMR : Track signal decay of the parent compound (e.g., pyridine protons) relative to internal standards (e.g., TMS).
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties for materials science applications?
Methodological Answer:
- HOMO-LUMO Calculations : Gaussian 16 (B3LYP/6-311+G(d,p)) calculates energy gaps (~4.5 eV for –CF₃ derivatives), correlating with luminescence data in OLED studies .
- Charge-Transfer Analysis : Molecular electrostatic potential (MEP) maps identify electron-deficient regions (near –CF₃ and nitro groups) for designing charge-transport materials .
- TD-DFT : Predict UV-Vis absorption spectra (λmax ~350 nm) and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
